N-(4-(Phenanthren-9-yl)phenyl)naphthalen-1-amine N-(4-(Phenanthren-9-yl)phenyl)naphthalen-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16780872
InChI: InChI=1S/C30H21N/c1-4-12-26-21(8-1)10-7-15-30(26)31-24-18-16-22(17-19-24)29-20-23-9-2-3-11-25(23)27-13-5-6-14-28(27)29/h1-20,31H
SMILES:
Molecular Formula: C30H21N
Molecular Weight: 395.5 g/mol

N-(4-(Phenanthren-9-yl)phenyl)naphthalen-1-amine

CAS No.:

Cat. No.: VC16780872

Molecular Formula: C30H21N

Molecular Weight: 395.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-(Phenanthren-9-yl)phenyl)naphthalen-1-amine -

Specification

Molecular Formula C30H21N
Molecular Weight 395.5 g/mol
IUPAC Name N-(4-phenanthren-9-ylphenyl)naphthalen-1-amine
Standard InChI InChI=1S/C30H21N/c1-4-12-26-21(8-1)10-7-15-30(26)31-24-18-16-22(17-19-24)29-20-23-9-2-3-11-25(23)27-13-5-6-14-28(27)29/h1-20,31H
Standard InChI Key FXMSUQRPTQFGHB-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2NC3=CC=C(C=C3)C4=CC5=CC=CC=C5C6=CC=CC=C64

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure combines three aromatic systems: a naphthalene unit, a central phenyl group, and a phenanthrene substituent. The naphthalen-1-amine group is attached to the para position of the phenyl ring, which itself is bonded to the 9th carbon of the phenanthrene system. This arrangement creates a planar, rigid framework that facilitates electron delocalization, a critical feature for optoelectronic applications .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC30H21N\text{C}_{30}\text{H}_{21}\text{N}
Molecular Weight395.49 g/mol
CAS Number1799972-11-4
SMILES NotationC1(NC2=CC=C(C3=CC4=CC=CC=C4C5=CC=CC=C53)C=C2)=C6C=CC=CC6=CC=C1
Topological Polar Surface Area (TPSA)12.03 Ų
LogP (Octanol-Water)8.5568

The low TPSA value indicates limited polarity, while the high LogP suggests strong hydrophobicity, aligning with its aromatic-dominated structure .

Synthesis and Manufacturing Challenges

Synthetic Routes

While detailed protocols remain proprietary, the synthesis likely involves sequential cross-coupling reactions. A plausible pathway includes:

  • Suzuki-Miyaura Coupling: Linking the phenanthrene moiety to a brominated phenyl intermediate.

  • Buchwald-Hartwig Amination: Introducing the naphthalen-1-amine group to the phenyl ring .

Key Challenges:

  • Steric Hindrance: Bulky substituents on the phenyl ring may reduce reaction yields.

  • Purification: Similar polarity among intermediates complicates isolation, necessitating advanced chromatographic techniques .

Physicochemical and Electronic Properties

Spectroscopic Features

The compound exhibits strong UV-Vis absorption in the 300–400 nm range due to π-π* transitions, with fluorescence emission peaks near 450 nm. These properties are tunable via substituent modification, enabling customization for specific optoelectronic applications.

Table 2: Computational Chemistry Data

ParameterValue
Rotatable Bonds3
Hydrogen Bond Donors1
Hydrogen Bond Acceptors1

The limited rotatable bonds enhance structural rigidity, reducing non-radiative decay pathways and improving luminescent efficiency .

Applications in Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

The compound serves as a host material in emissive layers, where its high triplet energy (\sim2.7 eV) prevents exciton quenching. Devices incorporating this material demonstrate:

  • External Quantum Efficiency (EQE): Up to 18%, surpassing conventional hosts like CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl) .

  • Lifetime (LT50): >10,000 hours at 1,000 cd/m², attributed to its thermal stability (decomposition temperature >300°C).

Organic Field-Effect Transistors (OFETs)

Preliminary studies indicate hole mobility values of 103cm2/V\cdotps10^{-3} \, \text{cm}^2/\text{V·s}, suitable for low-cost flexible electronics .

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